molecular formula C20H24FN3O B2768647 N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide CAS No. 1448060-11-4

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide

Cat. No.: B2768647
CAS No.: 1448060-11-4
M. Wt: 341.43
InChI Key: AASIVJZWMPRIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide is a fluorinated benzamide derivative featuring a tetrahydroindazole core substituted with a cyclopentyl group at the N1 position and a 2-fluorobenzamide moiety linked via a methylene bridge. The compound’s structure combines a rigid, bicyclic indazole system with a fluorinated aromatic carboxamide, which may enhance metabolic stability and target-binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c21-17-11-5-3-9-15(17)20(25)22-13-18-16-10-4-6-12-19(16)24(23-18)14-7-1-2-8-14/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASIVJZWMPRIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroindazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentyl group is then introduced via alkylation reactions. The final step involves the coupling of the tetrahydroindazole derivative with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to maximize yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

The compound exhibits significant biological activity primarily through the inhibition of Janus kinases (JAKs), which are critical mediators in inflammatory signaling pathways. By inhibiting these kinases, N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide may reduce inflammation and alleviate pain associated with various conditions such as rheumatoid arthritis and other inflammatory diseases .

Therapeutic Applications

  • Anti-inflammatory Effects : The compound's ability to inhibit JAKs suggests its potential use in treating inflammatory diseases. Clinical studies have indicated that JAK inhibitors can significantly reduce symptoms in patients with rheumatoid arthritis .
  • Cancer Research : Indazole derivatives have been explored for their anticancer properties. The unique structure of this compound may provide new avenues for developing targeted cancer therapies.
  • Neurological Disorders : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. Further research is needed to explore the potential of this compound in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of indazole derivatives:

  • Study on JAK Inhibition : A study demonstrated that indazole-based compounds effectively inhibited JAK activity in vitro, leading to reduced inflammatory cytokine production in cell cultures.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound exhibited cytotoxic effects against certain cancer types, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections categorize structurally related compounds based on key modifications to the core scaffold, substituents, and functional groups.

Benzamide vs. Sulfonamide/Acetamide Derivatives

  • N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide (C20H24F3N3O3S, MW: 443.48): This sulfonamide derivative replaces the benzamide group with a benzenesulfonamide moiety and introduces a trifluoromethoxy substituent. The trifluoromethoxy group may enhance lipophilicity and metabolic resistance .
  • N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide (C21H26FN3OS, MW: 387.51):
    The benzamide is replaced with an acetamide linker bearing a 4-fluorophenylsulfanyl group. The sulfur atom in the sulfanyl group could participate in hydrophobic interactions or hydrogen bonding, while the acetamide linker may reduce steric hindrance compared to bulkier benzamides .

Indazole vs. Benzothiophene Core

  • N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide (C15H12FN2OS, MW: 303.33): The tetrahydroindazole core is replaced with a tetrahydrobenzothiophene ring. The thiophene’s electron-rich nature and the cyano substituent may influence electronic distribution and binding to targets such as enzymes or receptors. This modification could alter pharmacokinetic properties, including absorption and distribution .

Fluorine Substitution Patterns

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide :
    This analog features multiple fluorine atoms on the aromatic ring. Fluorine’s electronegativity and small atomic radius can enhance binding affinity through dipole interactions and improve metabolic stability by blocking oxidation sites. However, increased fluorination may also reduce solubility .
  • (S)-5-(2-(1-(2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamido)-2-(3,5-difluorophenyl)ethyl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-3-yl)-2-fluorobenzamide (Compound 28):
    This highly fluorinated derivative demonstrates the impact of polyfluorination on steric and electronic properties. The difluoromethyl and tetrafluoro groups likely increase hydrophobicity and resistance to enzymatic degradation, though excessive fluorination may lead to toxicity .

Additional Substituents and Functional Groups

  • Such modifications are often employed to optimize selectivity for targets like sigma-2 receptors .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reference
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide C20H23FN3O 340.42 2-fluorobenzamide, cyclopentyl-indazole core Target
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide C20H24F3N3O3S 443.48 Benzenesulfonamide, trifluoromethoxy
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide C21H26FN3OS 387.51 Acetamide, 4-fluorophenylsulfanyl
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide C15H12FN2OS 303.33 Benzothiophene core, cyano substituent
Piperidin-1-yl(1-propyl-5-(((tetrahydro-2H-pyran-4-yl)methyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone C23H37N3O2 387.57 Piperidinyl, tetrahydro-2H-pyran-4-yl

Research Findings and Implications

  • Fluorine’s Role : Fluorination at the benzamide position (as in the target compound) balances lipophilicity and solubility, whereas polyfluorinated analogs (e.g., Compound 28) prioritize metabolic stability at the cost of increased molecular weight .

Biological Activity

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a cyclopentyl group attached to a tetrahydroindazole moiety and a fluorobenzamide functional group. Its molecular formula is C17H25N3OC_{17}H_{25}N_{3}O with a molecular weight of 287.4 g/mol. The structural features contribute to its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Research has indicated that derivatives of indazole, including this compound, exhibit significant antitumor properties. A study evaluated various indazole derivatives against human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) using the MTT assay. Notably, certain compounds demonstrated promising inhibitory effects on the K562 cell line with an IC50 value of 5.15 µM, indicating potent anticancer activity while maintaining selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .

The mechanism underlying the antitumor activity involves the induction of apoptosis and modulation of the cell cycle. For instance:

  • Apoptosis Induction : The compound has been shown to increase apoptosis rates in K562 cells in a dose-dependent manner. Treatment with varying concentrations resulted in total apoptosis rates increasing significantly compared to controls .
  • Cell Cycle Arrest : Analysis revealed that treatment with the compound led to an increase in the G0/G1 phase population while decreasing S phase cells, suggesting that it may effectively halt cell proliferation by inducing cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the indazole ring can significantly influence biological activity. For example, substituents at the C-5 position have been shown to enhance or diminish antitumor efficacy depending on their electronic and steric properties . The presence of fluorine at strategic positions appears to be crucial for maintaining high levels of activity against cancer cells.

Summary of Biological Activities

Activity Cell Line IC50 (µM) Effect
Antitumor ActivityK5625.15Induces apoptosis
CytotoxicityHEK-29333.2Selective toxicity
Cell Cycle ArrestK562N/AIncreased G0/G1 phase

Case Studies

In a specific case study involving compound 6o , researchers observed that treatment led to significant changes in apoptosis-related protein expression. The expression of Bcl-2 (an anti-apoptotic protein) decreased while Bax (a pro-apoptotic protein) increased, further supporting the compound's role in promoting apoptosis .

Q & A

Q. What are the established synthetic routes for N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide?

Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the indazole core via cyclization of hydrazine derivatives with cyclopentyl-substituted ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2: Introduction of the methyl group at the indazole C3 position using reductive amination or alkylation, often requiring catalysts like Pd/C or NaBH₄ .
  • Step 3: Coupling of the 2-fluorobenzamide moiety via amide bond formation (e.g., EDC/HOBt or HATU-mediated reactions). Reaction conditions (e.g., DMF as solvent, 0–5°C for 24h) are critical for yield optimization .

Q. How can the structural integrity of this compound be validated experimentally?

Answer:

  • Spectroscopic Analysis:
    • IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F stretch (~1100–1200 cm⁻¹) .
    • NMR: ¹H NMR should show distinct signals for the cyclopentyl group (δ 1.5–2.5 ppm, multiplet) and fluorobenzamide protons (δ 7.2–8.0 ppm, aromatic) .
    • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₅FN₃O) .

Q. What preliminary biological assays are suitable for screening its activity?

Answer:

  • In vitro Enzyme Inhibition: Use fluorometric assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection .
  • Cytotoxicity Screening: MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility/Stability: HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Substituent Variation: Synthesize analogues with modified fluorobenzamide groups (e.g., 3-fluoro, 4-fluoro) to assess electronic effects on target binding .
  • Scaffold Hybridization: Replace the cyclopentyl group with bicyclic systems (e.g., cyclohexyl or adamantyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with fluorine or indazole N-H) .

Q. What experimental strategies resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across studies)?

Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Off-Target Profiling: Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Metabolite Analysis: LC-MS/MS to detect degradation products or active metabolites in cell lysates .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

Answer:

  • ADMET Prediction: Tools like SwissADME predict logP (target <5), polar surface area (<140 Ų), and CYP450 inhibition risks .
  • Molecular Dynamics (MD): Simulate binding stability to target proteins (e.g., RMSD <2Å over 100ns) to prioritize analogues .
  • QSAR Modeling: Build regression models correlating substituent properties (e.g., Hammett σ) with activity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Purification: Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for gram-scale production .
  • Yield Optimization: Replace air-sensitive reagents (e.g., HATU) with stable alternatives (e.g., DCC) and optimize stoichiometry via DoE (Design of Experiments) .
  • Byproduct Control: Monitor reaction progress via inline FTIR or UPLC to minimize impurities .

Q. How can target engagement be confirmed in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Measure protein stability shifts after compound treatment to confirm target binding .
  • Silencing/Overexpression: CRISPR/Cas9 knockout or transient overexpression of the putative target to correlate activity changes .
  • Fluorescence Polarization: Use labeled probes (e.g., FITC-conjugated compound) to quantify target occupancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.